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Compound of Interest

Compound Name: (rel)-BMS-641988

Cat. No.: B10788434 Get Quote

An In-depth Technical Guide to (rel)-BMS-641988 For Researchers, Scientists, and Drug

Development Professionals

Executive Summary
(rel)-BMS-641988 is the relative configuration of BMS-641988, a potent, orally active,

nonsteroidal androgen receptor (AR) antagonist.[1][2][3] Developed by Bristol-Myers Squibb for

the treatment of castration-resistant prostate cancer (CRPC), it demonstrated significant

preclinical efficacy, surpassing the then-standard antiandrogen, bicalutamide.[4][5] However, its

clinical development was halted during Phase I trials due to a seizure event in a patient,

highlighting a key safety liability.[6][7] This document provides a comprehensive technical

overview of (rel)-BMS-641988, summarizing its mechanism of action, preclinical and clinical

data, metabolic pathway, and relevant experimental methodologies.
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Identifier Value

IUPAC Name

N-[(3aR,4R,5R,7R,7aS)-2-[4-Cyano-3-

(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-

3a,5,6,7a-tetrahydro-octahydro-1H-4,7-

epoxyisoindol-5-yl]ethanesulfonamide[6]

Molecular Formula C₂₀H₂₀F₃N₃O₅S[6]

Molar Mass 471.45 g·mol⁻¹[6]

Drug Class Nonsteroidal Antiandrogen[6]

Developer Bristol-Myers Squibb[6]

Indication Prostate Cancer (investigational)[6]

Mechanism of Action
BMS-641988 functions as a potent competitive antagonist of the androgen receptor (AR).[6] In

the canonical AR signaling pathway, androgens like dihydrotestosterone (DHT) bind to the AR

in the cytoplasm, causing it to dissociate from heat shock proteins (HSPs), dimerize, and

translocate to the nucleus.[4][8] Within the nucleus, the AR dimer binds to Androgen Response

Elements (AREs) on DNA, recruiting coactivators and initiating the transcription of genes

responsible for prostate cancer cell proliferation and survival.[4][9]

BMS-641988 directly competes with endogenous androgens for the ligand-binding domain of

the AR.[10] By occupying this site, it prevents the receptor's activation, subsequent nuclear

translocation, and binding to AREs, thereby inhibiting the transcription of AR target genes.[10]

Preclinical studies demonstrated that the gene expression profile resulting from BMS-641988

treatment was more akin to castration than to treatment with bicalutamide.[8]
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Caption: Androgen Receptor signaling pathway and the inhibitory action of BMS-641988.
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Metabolism
In vitro studies have shown that BMS-641988 is metabolized primarily by the cytochrome P450

enzyme CYP3A4 into an active metabolite, BMS-570511. This metabolite is subsequently

reduced by cytosolic reductases to a second active metabolite, BMS-501949.[6][11] All three

compounds—the parent drug and its two metabolites—exhibit similar potent antiandrogenic

activity.[6][11]

BMS-641988

BMS-570511
(Active Metabolite)

CYP3A4

BMS-501949
(Active Metabolite)

Cytosolic Reductases

Click to download full resolution via product page

Caption: Metabolic pathway of BMS-641988.

Quantitative Preclinical Data
BMS-641988 demonstrated superior potency compared to bicalutamide in a range of

preclinical assays.

Table 1: In Vitro Activity
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Parameter Cell Line BMS-641988 Bicalutamide Reference

AR Binding (Ki) MDA-MB-453 1.8 ± 0.2 nM 37 ± 3 nM [11]

AR

Transactivation

(IC₅₀)

MDA-MB-453 16 ± 3 nM 173 ± 67 nM [11]

AR

Transactivation

(IC₅₀)

LNCaP 153 ± 77 nM 935 ± 257 nM [11][12]

Note: One source reports a Ki of 10 nM and a general IC₅₀ of 56 nM.[6]

Table 2: In Vivo Efficacy (CWR-22-BMSLD1 Xenograft
Model)

Compound Dose
Treatment
Duration

Tumor Growth
Inhibition
(%TGI)

Reference

BMS-641988
90 mg/kg, p.o.,

qd
45 days

>90%

(sustained)
[4][8]

Bicalutamide
150 mg/kg, p.o.,

qd
35 days

<50% (followed

by regrowth)
[4][8]

Clinical Trial Data
A first-in-human, Phase I dose-escalation study (5 mg to 150 mg daily) was conducted in 61

men with CRPC.[5][7]

Table 3: Phase I Clinical Trial Outcomes
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Parameter Result Reference

Partial Response 1 of 61 patients [5][7]

Stable Disease
17 of 23 evaluable patients

(74%)
[5][7]

Median Duration of Stable

Disease
15 weeks (range 8–32) [5][7]

≥30% PSA Decline 10 of 61 patients (16%) [5][7]

The study revealed limited antitumor activity despite achieving target drug exposures.[7]

Evidence of partial agonism was also observed, as some patients experienced a PSA decline

upon drug withdrawal.[5][7]

Safety and Tolerability
The clinical development of BMS-641988 was terminated due to significant safety concerns.

Seizures: One patient experienced an epileptic seizure at a dose of 60 mg administered

twice daily.[5][7] This is believed to be linked to the molecule's activity as a negative allosteric

modulator of the GABA-A receptor.[6]

QT Prolongation: The compound was observed to cause some drug-induced QT

prolongation.[6]

Experimental Protocols
The following sections describe representative protocols for the key assays used to

characterize BMS-641988. These are based on standard methodologies and may not reflect

the exact protocols used by Bristol-Myers Squibb.

Androgen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen

for binding to the AR. A representative protocol using rat prostate cytosol is outlined below.[13]

Materials:
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Rat ventral prostate tissue

TEDG buffer (Tris-HCl, EDTA, DTT, glycerol) with protease inhibitors

Radiolabeled ligand: [³H]DHT (dihydrotestosterone)

Test compound (BMS-641988) and competitor (unlabeled DHT)

Hydroxyapatite (HAP) slurry

Scintillation cocktail

Procedure:

Cytosol Preparation: Homogenize rat ventral prostate tissue in ice-cold TEDG buffer.

Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

Assay Setup: In assay tubes, add a fixed concentration of [³H]DHT.

Add serial dilutions of the test compound (BMS-641988) or unlabeled DHT (for standard

curve).

Add the prepared prostate cytosol to each tube.

Incubation: Incubate the mixture overnight (18-20 hours) at 4°C to allow binding to reach

equilibrium.

Separation: Add HAP slurry to each tube to bind the AR-ligand complexes. Incubate on ice

with intermittent vortexing. Centrifuge to pellet the HAP.

Washing: Wash the HAP pellet multiple times with buffer to remove unbound radioligand.

Quantification: Add scintillation cocktail to the final HAP pellet and measure radioactivity

using a scintillation counter.

Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the

specific binding of [³H]DHT (IC₅₀). Convert the IC₅₀ to a binding affinity constant (Ki) using

the Cheng-Prusoff equation.
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AR-Mediated Transcriptional Reporter Assay
This cell-based assay measures the functional ability of a compound to antagonize androgen-

induced gene expression.[7][10]

Reporter Assay Workflow

Seed AR-expressing cells
(e.g., MDA-MB-453)

Transfect with
ARE-Luciferase Reporter Plasmid

Treat cells:
1. DHT (agonist)

2. DHT + BMS-641988 (antagonist)

Incubate
(24-48 hours)

Lyse cells & add
luciferin substrate

Measure Luminescence Calculate IC₅₀

Click to download full resolution via product page

Caption: Workflow for an AR-mediated transcriptional reporter assay.

Materials:

Human cell line expressing AR (e.g., MDA-MB-453, LNCaP).[11]

Reporter plasmid containing a luciferase gene downstream of an androgen-responsive

promoter (e.g., PSA promoter).[7]

Transfection reagent (e.g., Lipofectamine).

DHT, BMS-641988, and vehicle control (DMSO).

Cell lysis buffer and luciferase assay substrate.

Luminometer.

Procedure:

Cell Culture: Plate MDA-MB-453 cells in multi-well plates and allow them to adhere.

Transfection: Transfect the cells with the ARE-luciferase reporter plasmid using a suitable

transfection reagent.
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Starvation: After 24 hours, replace the medium with a medium containing charcoal-stripped

serum to remove endogenous androgens.

Treatment: Treat the cells with:

Vehicle control (DMSO)

A fixed concentration of DHT (e.g., 1 nM) to stimulate transcription.

The fixed concentration of DHT plus serial dilutions of BMS-641988.

Incubation: Incubate the treated cells for 24-48 hours.

Lysis & Measurement: Lyse the cells and add the luciferase substrate. Measure the resulting

luminescence, which is proportional to the level of gene transcription.

Data Analysis: Normalize the luminescence values to a control. Plot the inhibition of DHT-

induced luminescence against the concentration of BMS-641988 to determine the IC₅₀ value.

Human Prostate Cancer Xenograft Model
This in vivo model assesses the antitumor efficacy of a compound on a human tumor grown in

an immunodeficient mouse. The CWR-22 model is derived from a primary human prostate

carcinoma and is androgen-dependent.[14][15]

Materials:

Immunodeficient male mice (e.g., nude mice).

CWR-22-BMSLD1 tumor fragments or cells.[8]

BMS-641988 and bicalutamide formulated for oral gavage.

Calipers for tumor measurement.

Procedure:

Tumor Implantation: Subcutaneously implant CWR-22-BMSLD1 tumor fragments into the

flanks of male nude mice.
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Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

Randomization: Randomize mice into treatment groups (e.g., vehicle control, bicalutamide,

different doses of BMS-641988).

Treatment: Administer the compounds daily via oral gavage for the specified duration (e.g.,

35-45 days).[4]

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor

volume. Monitor animal body weight and overall health.

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further

analysis (e.g., weight, biomarker analysis).

Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment

group compared to the vehicle control.

Conclusion
(rel)-BMS-641988 is a potent, second-generation androgen receptor antagonist that showed

considerable promise in preclinical models, demonstrating clear superiority over bicalutamide.

Its development provided valuable insights into structure-activity relationships for AR

antagonists. However, the compound's clinical trajectory was ultimately halted by an

unacceptable safety profile, specifically neurotoxicity (seizures) likely mediated by off-target

effects on the GABA-A receptor. The limited clinical efficacy and evidence of partial agonism

further contributed to its discontinuation. Despite its failure to reach the market, BMS-641988

remains an important case study in drug development, highlighting the critical need to balance

high on-target potency with a clean off-target safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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